molecular formula C18H35NO3Si B12943063 tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate

Cat. No.: B12943063
M. Wt: 341.6 g/mol
InChI Key: OFJUHIJYHDQXGZ-CABCVRRESA-N
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Description

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various silylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can yield ethyl derivatives .

Scientific Research Applications

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group can participate in various chemical reactions, potentially forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3S)-3-hydroxy-2-vinylpiperidine-1-carboxylate
  • tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl and vinyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C18H35NO3Si

Molecular Weight

341.6 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-ethenylpiperidine-1-carboxylate

InChI

InChI=1S/C18H35NO3Si/c1-10-14-15(22-23(8,9)18(5,6)7)12-11-13-19(14)16(20)21-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15+/m1/s1

InChI Key

OFJUHIJYHDQXGZ-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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